N-Arachidonoyl-L-Serine
Overview
Description
N-Arachidonoyl-L-Serine is a naturally occurring lipoamino acid found in the central nervous system. It is chemically related to N-arachidonoyl ethanolamine (anandamide), an endocannabinoid. This compound has been identified as an endocannabinoid-like compound with various physiological roles, including vasodilation and neuroprotection .
Scientific Research Applications
N-Arachidonoyl-L-Serine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying amide bond formation and lipid biochemistry.
Biology: It is used to investigate the role of endocannabinoid-like compounds in cellular signaling and metabolism.
Medicine: this compound has potential therapeutic applications due to its vasodilatory and neuroprotective properties. It is being studied for its effects on cardiovascular health and neurodegenerative diseases.
Industry: Its unique properties make it a candidate for developing new pharmaceuticals and nutraceuticals
Mechanism of Action
Target of Action
N-Arachidonoyl-L-Serine (ARA-S) is a lipid molecule structurally related to the endocannabinoid family . It has been found to affect n-type ca2+ channels in rat sympathetic ganglion neurons .
Mode of Action
ARA-S’s interaction with its targets results in a rapid and reversible augmentation of Ca2+ current that is voltage-dependent and results from a hyperpolarizing shift in the activation curve . It appears to act independently of G-protein-coupled receptors .
Biochemical Pathways
ARA-S has been found to modulate Rho kinase, playing a critical role in the regulation of its activity and subsequent effects on the cytoskeleton . It also increases the phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVEC) . These effects are mediated via CB1, CB2, and TRPV1 receptors .
Pharmacokinetics
It is known to be an endogenous lipid found in the brain , suggesting that it can cross the blood-brain barrier
Result of Action
ARA-S has been shown to have neuroprotective effects . It leads to a significant improvement in functional outcome, reduced edema, and lesion volume following injury . It also induces relaxation in isolated rat mesenteric arteries and abdominal aorta . Moreover, it has been found to alter the cytoskeleton, supporting essential cell functions like vasodilation, proliferation, and movement .
Action Environment
The action of ARA-S can be influenced by various environmental factors. For instance, its effects on N-type Ca2+ channels were determined using whole cell patch clamp, a technique that allows for the control of the cell’s membrane potential . The precise mechanisms of action by ARA-S in various vascular preparations appear to be different and require further investigation .
Future Directions
Biochemical Analysis
Biochemical Properties
N-Arachidonoyl-L-Serine does not bind to central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors or vanilloid receptor 1 (VR1) . It has been found to modulate Rho kinase, which plays a critical role in the regulation of cytoskeletal activity and supports essential cell functions like vasodilation, proliferation, and movement .
Cellular Effects
This compound has been shown to have various effects on cells. It has been found to produce a rapid and reversible augmentation of Ca2+ current in rat sympathetic ganglion neurons, which was voltage-dependent and resulted from a hyperpolarizing shift in the activation curve . It also increases the proliferation of neural progenitor cells (NPCs) in vitro in cannabinoid-receptor-mediated mechanisms and maintains NPC in an undifferentiated state in vitro and in vivo .
Molecular Mechanism
It appears to act independently of G-protein-coupled receptors . It has been suggested that this compound may act via a novel, but as yet unidentified, G-protein-coupled non-CB1/CB2 cannabinoid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Arachidonoyl-L-Serine can be synthesized through the condensation of arachidonic acid with L-serine. The reaction typically involves the activation of the carboxyl group of arachidonic acid, followed by its coupling with the amino group of L-serine. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-Arachidonoyl-L-Serine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated analogs.
Substitution: this compound can participate in nucleophilic substitution reactions, where the serine moiety can be modified.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Hydroperoxides and hydroxylated derivatives.
Reduction: Saturated analogs of this compound.
Substitution: Modified serine derivatives with various functional groups.
Comparison with Similar Compounds
N-Arachidonoyl-L-Serine is unique among endocannabinoid-like compounds due to its specific physiological effects and minimal activity at traditional cannabinoid receptors (CB1 and CB2). Similar compounds include:
N-Arachidonoyl Ethanolamine (Anandamide): A well-known endocannabinoid with significant activity at CB1 and CB2 receptors.
2-Arachidonoyl Glycerol (2-AG): Another endocannabinoid with similar receptor activity.
N-Arachidonoyl Dopamine: A compound with both endocannabinoid and dopaminergic activity
This compound stands out due to its unique receptor-independent mechanisms and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVPTVNRMUOPO-UPQKDGGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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